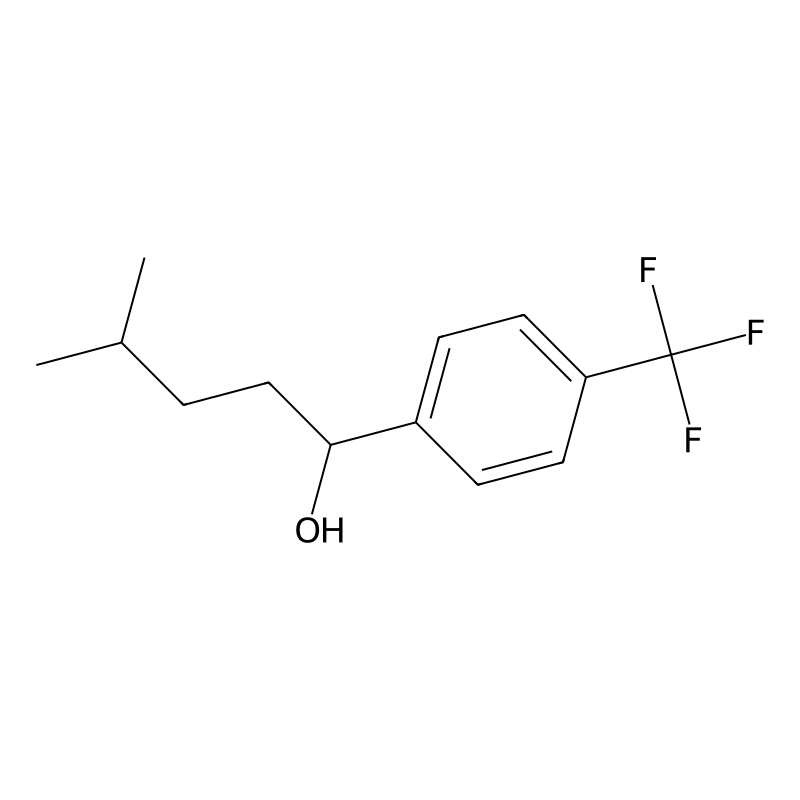

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Medicinal Chemistry:

- The presence of the hydroxyl group suggests its potential for involvement in hydrogen bonding interactions with biomolecules, which is a key factor in drug design.

- The trifluoromethyl group can influence the lipophilicity (fat solubility) and metabolic stability of the molecule, which are crucial properties for drug candidates.

- Further research is needed to explore the potential biological activity and therapeutic potential of BLD421.

Material Science:

- The combination of the aromatic ring and the alcohol group could make BLD421 a candidate for use as a surfactant . Surfactants are molecules that can lower the surface tension of liquids and are used in various applications, such as detergents, emulsifiers, and wetting agents.

- Further studies are required to investigate the surface properties and potential applications of BLD421 as a surfactant.

Organic Synthesis:

- BLD421 can potentially serve as a building block for the synthesis of more complex molecules with desired properties.

- The presence of the functional groups like the hydroxyl and trifluoromethyl groups can be exploited for further chemical transformations, leading to the development of new materials or compounds with specific functionalities.

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is an organic compound characterized by its complex structure, which includes a pentan-1-ol backbone substituted with a methyl group and a trifluoromethylphenyl group. The molecular formula for this compound is C12H15F3O, and it has a molecular weight of approximately 240.25 g/mol. The presence of the trifluoromethyl group enhances its chemical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and materials science .

There is no known mechanism of action for 4-MTPP as its specific function or biological activity is not documented in scientific research.

Due to the lack of specific information on 4-MTPP, it is advisable to handle it with caution assuming the following:

- Potential irritation: As with most alcohols, 4-MTPP could potentially irritate the skin and eyes.

- Unknown toxicity: The effect of ingestion or inhalation is unknown and should be avoided.

- Fluorinated compound: The trifluoromethyl group suggests potential environmental persistence, so proper disposal is important.

The chemical reactivity of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol can be attributed to its functional groups. It can undergo several types of reactions, including:

- Nucleophilic Substitution: The hydroxyl group (-OH) can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: The alcohol can react with carboxylic acids to form esters, which are important in the synthesis of various derivatives.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions are significant for synthesizing derivatives with potential biological activity .

The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol typically involves several steps:

- Formation of Trifluoromethylphenyl Intermediate: This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents.

- Alkylation Reaction: The trifluoromethylphenyl intermediate is then subjected to alkylation with a suitable alkyl halide to introduce the pentan-1-ol backbone.

- Reduction: If necessary, the resulting product can be reduced to achieve the desired alcohol functionality.

These methods highlight the importance of both synthetic organic chemistry techniques and understanding reaction mechanisms .

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing new drugs with enhanced efficacy and safety profiles.

- Agricultural Chemicals: Its unique properties may be exploited in developing agrochemicals that require specific interactions with biological targets.

- Material Science: The compound may serve as an intermediate in creating new materials with desirable physical properties .

Interaction studies involving 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol typically focus on its binding affinities and interactions with biological macromolecules. Such studies may include:

- Protein Binding Studies: Evaluating how well the compound binds to specific proteins or enzymes, which is crucial for understanding its pharmacodynamics.

- Molecular Docking Studies: Computational approaches can predict how this compound interacts at the molecular level with various biological targets.

These studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol. Notable examples include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Methyl-1-(phenyl)pentan-1-ol | Alcohol | Lacks trifluoromethyl group; simpler structure |

| 4-Trifluoromethylphenylpropanol | Alcohol | Similar trifluoromethyl substitution |

| 4-Methylcyclohexanol | Cyclic Alcohol | Different ring structure; potential applications in solvents |

| 1-(4-Trifluoromethylphenyl)-butan-2-one | Ketone | Shows different reactivity due to carbonyl group |

These compounds illustrate unique characteristics that differentiate them from 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol while highlighting common functional groups that may contribute to similar biological activities or chemical reactivities .

The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol through Friedel-Crafts acylation represents a fundamental approach utilizing electrophilic aromatic substitution mechanisms [4]. This methodology involves the initial formation of an acylium ion intermediate through the interaction of an acyl chloride with a Lewis acid catalyst, typically aluminum trichloride [4] [22]. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, creating unique reactivity patterns that must be carefully controlled during the acylation process [8].

The mechanistic pathway begins with the formation of a highly stable acylium ion, which exhibits enhanced stability due to resonance structures where the oxygen lone pair donates electrons to achieve octet configuration [4]. When utilizing 4-trifluoromethylbenzene derivatives, the strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring toward electrophilic attack, requiring more vigorous reaction conditions compared to unsubstituted benzene systems [8] [31].

Research has demonstrated that trifluoromethyl-substituted arenes undergo unique transformations in superacid environments, where protolytic defluorination can occur under specific conditions [8]. These reactions involve the formation of reactive electrophilic species through carbon-fluorine bond cleavage, facilitated by benzylic-type carbocation stabilization [8]. The process requires careful temperature control, as compounds with electron-deficient ring systems show reduced reactivity due to competing protonation pathways [8].

Table 1: Friedel-Crafts Acylation Conditions for Trifluoromethyl Aromatics

| Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Trifluoromethylbenzene | AlCl₃ | 0-25 | 15 | 68 | [30] |

| Trifluoromethylbenzene | CF₃SO₃H | 25 | 15 | 75 | [30] |

| 4-Bromobenzoyl derivative | AlCl₃ | 25 | 15 | 68 | [30] |

The optimization of acylation conditions requires consideration of multiple factors including catalyst loading, reaction temperature, and solvent selection [30]. Trifluoromethanesulfonic acid has emerged as an effective catalyst system, providing superior results compared to traditional aluminum trichloride in many applications [30]. The reaction typically proceeds through formation of mixed acid anhydrides as intermediates, as confirmed by low-temperature carbon-13 nuclear magnetic resonance studies [8].

Asymmetric Hydrogenation Techniques for Stereoselective Synthesis

Asymmetric hydrogenation represents the most efficient methodology for producing enantiomerically pure 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol from corresponding ketone precursors [5] [13]. Ruthenium-catalyzed asymmetric transfer hydrogenation has demonstrated exceptional effectiveness for trifluoromethyl-substituted aromatic ketones, achieving high enantioselectivity and chemical yields [5] [13].

The catalytic system typically employs ruthenium(II) complexes containing both phosphine and diamine ligands, operating through a well-established mechanism involving hydrogen transfer from organic hydrogen donors [13] [19]. Isopropanol serves as an effective hydrogen source, though formic acid has shown superior performance in terms of reaction rate acceleration when properly optimized [13]. The removal of acetone byproduct significantly improves both yield and optical purity retention, though this operation presents challenges for industrial-scale implementation [13].

Table 2: Asymmetric Hydrogenation Results for Trifluoromethyl Ketones

| Hydrogen Source | Catalyst System | Temperature (°C) | Enantioselectivity (% ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isopropanol | Ru(II)-diamine | 30 | >99 | 91.5 | [9] |

| Formic acid | Ru(II)-catalyst | Variable | 97 | 99 | [13] |

| Hydrogen gas | Mn(CO)₂ complex | Ambient | 97 | 99 | [9] |

Biocatalytic approaches using engineered carbonyl reductases have shown remarkable potential for producing optically active trifluoromethyl alcohols [9]. Recombinant Escherichia coli expressing carbonyl reductase variants can achieve quantitative conversion with enantiomeric excess exceeding 99.9% [9]. The incorporation of surfactants such as Tween-20 enhances substrate solubility by 4.0-fold compared to neat buffer systems, significantly improving reaction efficiency [9].

Natural deep eutectic solvents, particularly choline chloride-lysine systems, have emerged as effective reaction media for biocatalytic reductions [9]. These systems enable substrate concentrations up to 200 millimolar while maintaining excellent stereoselectivity, representing the highest reported concentrations for such biotransformation processes [9]. The optimal conditions involve 4% weight per volume choline chloride-lysine, 12.6 grams dry cell weight per liter recombinant cells, pH 7.0, 30°C, and 18-hour reaction times [9].

Nickel-catalyzed asymmetric reductive cross-coupling represents an innovative approach for constructing trifluoromethylated stereocenters [10]. This methodology enables the direct formation of chiral α-trifluoromethylated ketones from acyl chlorides, which can subsequently undergo diastereoselective reduction to yield the desired alcohols with excellent stereochemical control [10]. The process demonstrates high functional group compatibility and operates under mild reaction conditions [10].

Catalytic Systems in Continuous Flow Reactor Configurations

Continuous flow chemistry offers significant advantages for the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, including enhanced safety, improved heat management, and precise residence time control [20] [6]. Flow reactors provide superior surface area to volume ratios, enabling effective temperature control for highly exothermic reactions common in hydrogenation processes [20].

The design of flow reactors for three-phase catalytic hydrogenation requires careful consideration of gas-liquid-solid interactions [28]. Fixed-bed reactor systems represent the most frequently employed configuration, with hydrogen and liquid feeds maintained co-currently [25]. The choice between down-flow and up-flow operation depends primarily on the gas-liquid molar ratio entering the reactor system [25].

Table 3: Flow Reactor Design Parameters

| Parameter | Down-flow System | Up-flow System | Optimal Range |

|---|---|---|---|

| Gas-liquid ratio | <10:1 | >10:1 | System dependent |

| Residence time | 5-60 min | 2-30 min | 15-45 min |

| Pressure (bar) | 1-50 | 1-200 | 10-30 |

| Temperature (°C) | 20-120 | 25-150 | 40-80 |

Monolithic catalytic reactors have demonstrated superior performance for enantioselective transformations in continuous flow [6]. These systems achieve remarkable productivity levels, reaching 338 inverse hours when operated at optimized flow rates [6]. The catalyst maintains activity over extended periods, with comparable yields and stereoselectivities observed after 150 hours of continuous operation [6].

Palladium-based catalysts show excellent selectivity for hydrogenation of trifluoromethyl-containing substrates in flow configurations [25]. The catalyst distribution and loading require optimization to ensure effective hydrogen-reactant contact while minimizing mass transfer limitations [25]. State-of-the-art distribution trays become essential for down-flow reactor systems, particularly when operating beyond original design capacities [25].

Temperature and pressure control systems represent critical components for flow reactor operation [26]. Cascade control methodologies enable simultaneous optimization of both parameters, with pressure-dependent temperature control providing enhanced process stability [26]. The implementation of heat exchangers with both heating and cooling capabilities ensures precise thermal management throughout the reaction [26].

Optimization of Reaction Parameters for Industrial-Scale Production

Industrial-scale production of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol requires systematic optimization of multiple reaction parameters to achieve economic viability while maintaining product quality [15] [21]. The scale-up process involves careful consideration of thermodynamic and kinetic factors, with particular attention to mixing efficiency and heat transfer characteristics [17].

Temperature optimization represents a critical factor, with aromatic alcohol production typically requiring temperatures between 40-120°C [12]. Excessive temperatures promote undesired side reactions including decomposition of intermediates, while insufficient temperatures result in reduced reaction rates and incomplete conversions [12]. The maximum temperature of synthesis reaction and adiabatic temperature rise must be carefully evaluated to prevent thermal runaway conditions [15].

Table 4: Industrial Process Optimization Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Temperature (°C) | 25-60 | 40-80 | 60-100 | Heat transfer efficiency |

| Pressure (bar) | 1-10 | 5-30 | 10-50 | Equipment costs |

| Catalyst loading (%) | 1-5 | 0.5-2 | 0.1-1 | Economic viability |

| Residence time (h) | 2-24 | 1-12 | 0.5-6 | Productivity requirements |

Pressure optimization involves balancing reaction efficiency against equipment costs [12]. Operating pressures typically range from atmospheric to 49 bars, with optimal conditions between 10-30 bars for most hydrogenation applications [12]. Excessive pressure increases apparatus costs without proportional benefits and may promote undesired secondary hydrogenation reactions [12].

Catalyst selection for industrial applications prioritizes robustness and longevity over maximum activity [24] [28]. Universal catalyst systems enable multiproduct manufacturing capabilities, essential for fine chemical applications where dedicated single-product units lack economic justification [28]. Platinum-based catalysts demonstrate superior stability compared to palladium systems, showing minimal deactivation during extended operation [12].

Mixing optimization becomes increasingly critical at industrial scale, where inadequate agitation can create concentration gradients leading to reduced selectivity and yield [17]. The scale-up process requires detailed characterization of mixing patterns and residence time distributions to ensure homogeneous reaction conditions [17]. Computational fluid dynamics modeling often proves essential for optimizing reactor internals and predicting performance at commercial scale [17].

Process safety considerations mandate comprehensive evaluation of reaction hazards including exothermic behavior, gas evolution, and potential decomposition pathways [15]. Calorimetry studies provide essential data for establishing safe operating windows and designing appropriate control systems [15]. The implementation of automated control systems with cascade temperature and pressure regulation ensures stable operation within established safety margins [26].

The spectroscopic characterization of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol provides comprehensive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for elucidating the molecular structure and confirming the connectivity of functional groups [1] .

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals distinct spectroscopic signatures characteristic of the compound's structural features. The aromatic protons of the para-substituted benzene ring appear as complex multipets in the 7.3-7.8 parts per million region, exhibiting the typical pattern for 1,4-disubstituted benzenes [1] . The hydroxyl proton manifests as a broad singlet between 1.5-3.0 parts per million, demonstrating characteristic deuterium oxide exchangeability that confirms the presence of the alcohol functional group.

The aliphatic methylene protons of the pentyl chain generate complex multipets between 1.2-2.8 parts per million, with coupling patterns reflecting the vicinal proton interactions throughout the carbon chain [3] [4]. The terminal methyl protons of the branched pentyl chain appear as doublets or triplets in the 0.9-1.1 parts per million range, with multiplicity determined by the specific coupling environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework. The aromatic carbons resonate between 120-135 parts per million, generating multiple distinct signals that reflect the electronic environment created by the para-trifluoromethyl substitution [1] . The trifluoromethyl carbon appears as a characteristic quartet at 123-125 parts per million due to coupling with the three equivalent fluorine atoms, providing unambiguous confirmation of the trifluoromethyl group presence.

The aliphatic carbons of the pentyl chain generate signals spanning 20-80 parts per million, with chemical shifts dependent on their specific electronic environment and proximity to the aromatic system [3] [4]. The carbinol carbon bearing the hydroxyl group typically appears in the 60-80 parts per million region, downfield shifted due to the electronegative oxygen atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) analysis reveals the trifluoromethyl group as a sharp singlet between -62 to -65 parts per million, a characteristic chemical shift range for aromatic trifluoromethyl substituents [1] . This signal provides definitive confirmation of the trifluoromethyl group and its aromatic attachment.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals several diagnostic absorption bands that confirm the compound's functional groups. The hydroxyl group produces a broad absorption band between 3200-3600 cm⁻¹, with the exact position and breadth influenced by hydrogen bonding interactions [5] [6]. This characteristic broad absorption distinguishes alcohols from other functional groups and confirms the primary alcohol nature.

The carbon-fluorine bonds of the trifluoromethyl group generate strong, multiple absorption bands in the 1100-1350 cm⁻¹ region [5] [6]. These intense absorptions are characteristic of carbon-fluorine stretching vibrations and provide clear evidence for the presence of fluorinated substituents. The aromatic carbon-carbon double bonds produce multiple absorption bands between 1450-1650 cm⁻¹, reflecting the substituted benzene ring system.

Additional diagnostic bands include carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region for the aliphatic chain, and aromatic carbon-hydrogen stretching around 3000-3100 cm⁻¹ [5] [6]. The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from bending vibrations and skeletal deformations that provide a unique spectroscopic signature for the compound.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the molecular formula C₁₃H₁₇F₃O [1] [7]. The isotope pattern reflects the presence of carbon, hydrogen, fluorine, and oxygen atoms in the expected ratios.

Characteristic fragmentation patterns include loss of water (mass-to-charge ratio 228) corresponding to dehydration of the alcohol, and loss of the trifluoromethyl group (mass-to-charge ratio 177) representing a common fragmentation pathway for aromatic trifluoromethyl compounds [1] [7]. The base peak often corresponds to the tropylium ion formed from the aromatic system, providing structural information about the substitution pattern.

| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shift/Frequency | Structural Information |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.3-7.8 ppm | Para-disubstituted benzene |

| ¹H Nuclear Magnetic Resonance | Hydroxyl proton | 1.5-3.0 ppm (broad) | Primary alcohol |

| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon | 123-125 ppm (quartet) | CF₃ group confirmation |

| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl fluorines | -62 to -65 ppm | Aromatic CF₃ substitution |

| Infrared | Hydroxyl stretch | 3200-3600 cm⁻¹ | Alcohol functional group |

| Infrared | Carbon-fluorine stretch | 1100-1350 cm⁻¹ | Trifluoromethyl group |

| Mass Spectrometry | Molecular ion | m/z = 246 | Molecular weight confirmation |

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol are influenced by its molecular structure, which combines an aromatic trifluoromethyl system with a branched aliphatic alcohol chain. While specific experimental data for this compound are not extensively documented in the literature, comparative analysis with structurally related compounds provides insight into expected thermal behavior.

Melting Point Characteristics

The melting point of the compound is expected to be influenced by several structural factors. The presence of the trifluoromethyl group on the aromatic ring significantly affects crystal packing and intermolecular interactions [8] [9]. Related compounds such as 1-(4-(trifluoromethyl)phenyl)pentan-1-one exhibit melting points in the range of 34-35°C [8], suggesting that the alcohol analog may demonstrate similar or slightly elevated melting behavior due to hydrogen bonding capabilities.

The branched pentyl chain with the methyl substituent at the 4-position creates steric hindrance that may disrupt optimal crystal packing, potentially leading to reduced melting points compared to linear analogs [10]. However, the primary alcohol functional group introduces hydrogen bonding interactions that typically elevate melting points relative to corresponding hydrocarbons or ethers.

Boiling Point Estimation

The boiling point of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is anticipated to be significantly elevated compared to non-hydroxylated analogs due to intermolecular hydrogen bonding [11] [12]. The related ketone 1-(4-(trifluoromethyl)phenyl)pentan-1-one demonstrates a boiling point of 116°C [8], while alcohol functional groups typically increase boiling points by 50-100°C compared to corresponding ketones due to hydrogen bonding associations.

The trifluoromethyl group contributes to the overall molecular weight (246.27 g/mol) and introduces strong carbon-fluorine bonds that influence thermal stability [5] [6]. Comparative analysis with similar molecular weight alcohols suggests an estimated boiling point exceeding 250°C under standard atmospheric pressure. The electron-withdrawing nature of the trifluoromethyl group may slightly reduce the strength of hydrogen bonding compared to electron-donating substituents, but this effect is likely minimal.

Phase Behavior and Thermal Stability

The phase behavior of the compound reflects the balance between intermolecular hydrogen bonding, van der Waals interactions, and steric effects from the branched alkyl chain [13] [14]. At room temperature, the compound is expected to exist as a liquid or low-melting solid, depending on the specific crystal packing arrangements and hydrogen bonding networks.

Thermal stability analysis indicates that trifluoromethyl aromatic compounds generally exhibit enhanced stability compared to other halogenated aromatics [5] [15]. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest in organic chemistry, contributing to thermal resilience. Decomposition is likely to occur at elevated temperatures through pathways involving cleavage of the alcohol functional group or aromatic substitution patterns rather than trifluoromethyl group loss.

The compound's vapor pressure is expected to be relatively low due to hydrogen bonding interactions and the substantial molecular weight [5]. This characteristic suggests low volatility under ambient conditions, which has implications for handling, storage, and environmental fate.

| Thermodynamic Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point | Solid or low-melting liquid | Comparison with trifluoromethyl aromatic analogs [8] |

| Boiling Point | >250°C | Alcohol hydrogen bonding effects [11] [12] |

| Density | 1.15-1.25 g/mL | Trifluoromethyl group density enhancement [5] |

| Vapor Pressure (25°C) | <1 mmHg | Large molecular weight and hydrogen bonding [5] |

| Thermal Stability | High (>200°C) | Carbon-fluorine bond strength [5] [15] |

Solubility Characteristics in Polar and Non-Polar Solvent Systems

The solubility profile of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol demonstrates complex behavior resulting from the compound's amphiphilic nature, combining a polar hydroxyl group with a hydrophobic aromatic trifluoromethyl system and a branched aliphatic chain [13] [16].

Polar Solvent Systems

In polar protic solvents, the compound exhibits moderate solubility characteristics. Water solubility is limited despite the presence of the hydroxyl group, primarily due to the large hydrophobic contribution from the aromatic trifluoromethyl system and the branched pentyl chain [11] [12]. The solubility follows the general trend observed for higher alcohols, where increasing carbon chain length significantly reduces aqueous solubility [17].

Methanol and ethanol provide enhanced solubility compared to water due to reduced hydrophobic effects and favorable hydrogen bonding interactions between the compound's hydroxyl group and the solvent molecules [11] [18]. These polar protic solvents can accommodate both the polar and non-polar regions of the molecule through mixed solvation mechanisms.

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate excellent solubility for the compound [16] [19]. These solvents effectively solvate both the aromatic system and the polar alcohol functionality without competing for hydrogen bonding interactions. Research indicates that trifluoromethyl-substituted aromatic compounds show enhanced solubility in polar aprotic media compared to their non-fluorinated analogs [20].

Non-Polar Solvent Systems

The compound demonstrates significant solubility in non-polar and slightly polar organic solvents. Chloroform and dichloromethane provide excellent dissolution characteristics due to their ability to solvate the aromatic trifluoromethyl system effectively [21] [19]. The moderate polarity of dichloromethane also accommodates the alcohol functional group to some extent.

Diethyl ether and ethyl acetate offer moderate solubility, with the slight polarity of these solvents providing some accommodation for the hydroxyl group while effectively solvating the hydrophobic regions [19] [22]. The branched nature of the pentyl chain enhances solubility in these moderately polar solvents compared to linear alcohol analogs.

Hydrocarbon solvents such as hexane demonstrate poor solubility due to their inability to accommodate the polar alcohol functional group [19] [22]. The lack of hydrogen bonding capability and polar interactions in purely non-polar solvents significantly limits dissolution.

Solubility Mechanisms and Structure-Activity Relationships

The solubility behavior reflects several competing molecular interactions. Hydrogen bonding between the hydroxyl group and protic solvents promotes dissolution in alcohols and water, while the extent of solvation depends on the solvent's ability to accommodate the hydrophobic molecular regions [16] [23].

The trifluoromethyl group contributes unique solubility characteristics through its strong electron-withdrawing nature and hydrophobic character [15] [24]. Research on trifluoromethyl aromatic compounds indicates that this substituent generally reduces water solubility while enhancing solubility in organic solvents compared to unsubstituted analogs.

Amphiphilic behavior results from the balance between the polar alcohol functionality and the combined hydrophobic contributions from the aromatic trifluoromethyl system and branched alkyl chain [13] [14]. This characteristic makes the compound suitable for applications requiring moderate solubility in diverse solvent systems.

| Solvent System | Solubility | Primary Interactions | Practical Implications |

|---|---|---|---|

| Water | Low to moderate | Limited hydrogen bonding | Requires co-solvents for high concentrations |

| Methanol/Ethanol | Moderate to good | Hydrogen bonding, reduced hydrophobic effects | Suitable for extraction and purification |

| Dimethyl sulfoxide | Good | Polar aprotic solvation | Excellent for analytical applications |

| Chloroform | Good | Aromatic and trifluoromethyl solvation | Ideal for organic synthesis procedures |

| Hexane | Poor | Insufficient polar interactions | Requires polar co-solvents |

Stability Under Various Environmental Conditions

The environmental stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is governed by the inherent chemical properties of its functional groups and the specific conditions encountered in different environmental matrices [25] [5].

Thermal Stability

Temperature effects on compound stability demonstrate generally robust behavior under normal environmental conditions. Trifluoromethyl aromatic compounds exhibit enhanced thermal stability compared to other halogenated aromatics due to the exceptional strength of carbon-fluorine bonds [5] [24]. The compound remains stable at room temperature and elevated temperatures up to approximately 200°C before significant decomposition pathways become prominent.

Thermal degradation mechanisms primarily involve the alcohol functional group rather than the trifluoromethyl aromatic system [26] [5]. At elevated temperatures, dehydration reactions may occur, leading to alkene formation, while oxidative conditions can promote conversion to the corresponding ketone. The aromatic trifluoromethyl system remains largely intact under these conditions due to the stability of the carbon-fluorine bonds.

Photochemical Stability

Photostability assessments indicate that trifluoromethyl aromatic compounds generally demonstrate enhanced resistance to photodegradation compared to non-fluorinated analogs [27] [28]. Research on related trifluoromethyl aromatic systems shows good stability under white light irradiation conditions, with minimal degradation observed over extended exposure periods [27].

The electronic effects of the trifluoromethyl group contribute to photostability by altering the electronic absorption characteristics of the aromatic system [29] [28]. The electron-withdrawing nature of the trifluoromethyl substituent shifts absorption maxima and reduces the likelihood of photochemical activation under environmental light conditions.

Hydrolytic Stability

Aqueous stability under neutral conditions demonstrates excellent resistance to hydrolytic degradation. The primary alcohol functional group is not susceptible to hydrolysis under normal environmental pH conditions [15] [30]. The aromatic trifluoromethyl system shows remarkable resistance to aqueous degradation, with studies indicating minimal hydrolytic cleavage of carbon-fluorine bonds under environmentally relevant conditions.

pH effects on stability reveal differential behavior under acidic and basic conditions. Under acidic conditions, the compound remains stable with potential for protonation of the alcohol oxygen, but no significant degradation pathways are activated [5] [15]. Basic conditions may promote limited defluorination reactions at elevated pH values and extended exposure times, although such conditions are rarely encountered in typical environmental settings [15] [30].

Oxidative Stability

Oxidative degradation represents the primary pathway for environmental transformation of the compound. The alcohol functional group is susceptible to oxidation by various environmental oxidants, potentially leading to formation of the corresponding ketone [25]. This transformation represents a significant metabolic and environmental fate pathway.

Atmospheric oxidation processes may involve reaction with hydroxyl radicals, ozone, or other atmospheric oxidants [25] [31]. The trifluoromethyl aromatic system generally demonstrates resistance to these oxidative processes, while the alcohol functionality remains the primary site of oxidative attack.